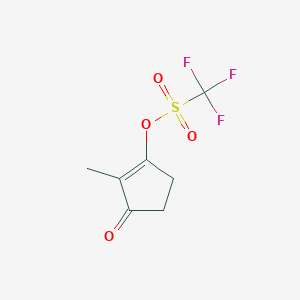
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C7H7F3O4S and a molecular weight of 244.18 g/mol. This compound features a cyclopentenone ring substituted with a trifluoromethanesulfonate group, making it a versatile intermediate in organic synthesis.
准备方法
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate can be synthesized through various methods. One reported method involves the reaction of 2-methylcyclopentane-1,3-dione with trifluoromethanesulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate undergoes several types of chemical reactions:
Substitution Reactions: The trifluoromethanesulfonate group (OTf) is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Aldol Condensations: The reactive carbonyl group (C=O) can participate in aldol condensation reactions, forming β-hydroxy ketones.
Claisen Condensations: The compound can also undergo Claisen condensation reactions, leading to the formation of β-keto esters.
Common reagents used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, and solvents such as tetrahydrofuran or dimethyl sulfoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules due to its reactive functional groups.
Medicinal Chemistry: The cyclopentenone ring and trifluoromethyl group are frequently found in bioactive molecules, making this compound a potential starting material for novel drug candidates.
Material Science: Trifluoromethanesulfonate is a common anion used in ionic liquids, which have unique properties like low melting points and high ionic conductivity.
作用机制
The mechanism of action of 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate involves its reactive functional groups. The trifluoromethanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in various condensation reactions, forming new carbon-carbon bonds. The specific molecular targets and pathways depend on the context of its use in synthesis or research applications.
相似化合物的比较
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate can be compared with similar compounds such as:
2-Methyl-3-oxocyclopent-1-en-1-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of trifluoromethanesulfonate.
2-Methyl-3-oxocyclopent-1-en-1-yl p-toluenesulfonate: Contains a p-toluenesulfonate group, which has different reactivity and properties compared to trifluoromethanesulfonate.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and stability characteristics.
生物活性
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate (CAS No. 134050-29-6) is a chemical compound that has garnered attention for its potential biological activity. This article explores the compound's synthesis, biological properties, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H9F3O4S, with a molecular weight of approximately 258.218 g/mol. The compound features a trifluoromethanesulfonate group, which enhances its electrophilic character, making it a useful intermediate in organic synthesis.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable precursor with trifluoromethanesulfonic anhydride. This reaction often requires specific conditions to ensure optimal yield and purity.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethanesulfonate groups exhibit significant antimicrobial activity. A study by Zhang et al. demonstrated that similar compounds showed inhibitory effects against various bacterial strains, suggesting that this compound may possess comparable properties .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Triflate esters are known to participate in nucleophilic substitution reactions, which can lead to the inhibition of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown promise in inhibiting enzymes like acetylcholinesterase, which is crucial for neurotransmission .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, confirming its potential as an antimicrobial agent.
Case Study: Enzyme Interaction
A computational study utilizing molecular docking simulations suggested that the compound could effectively bind to the active site of acetylcholinesterase, potentially leading to enzyme inhibition. This interaction was characterized by a binding affinity comparable to known inhibitors .
属性
IUPAC Name |
(2-methyl-3-oxocyclopenten-1-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O4S/c1-4-5(11)2-3-6(4)14-15(12,13)7(8,9)10/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNUYUHNVPIZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1=O)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














